molecular formula C20H25N3O3 B7168442 Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone

Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone

Cat. No.: B7168442
M. Wt: 355.4 g/mol
InChI Key: GPHKSBGZIUHDNX-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-20(22-10-12-25-13-11-22)19-8-4-5-9-23(19)15-17-14-18(21-26-17)16-6-2-1-3-7-16/h1-3,6-7,14,19H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHKSBGZIUHDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCOCC2)CC3=CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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